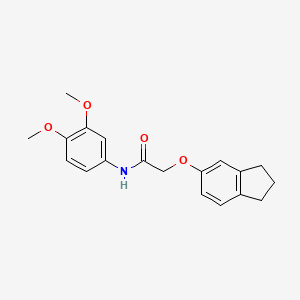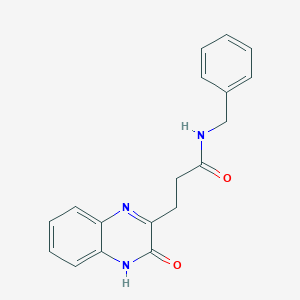
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar complex organic compounds involves multi-step chemical reactions, often starting from simpler molecules and progressively building up the desired structure through various chemical transformations. For example, the synthesis of related compounds involves reactions such as acetylation, esterification, and ester interchange steps, with the utilization of catalysts and specific reagents to achieve high yields and desired structural features (Zhou & Shu, 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide" is characterized using techniques such as NMR, X-ray diffraction, and MS spectroscopy. These methods provide insights into the arrangement of atoms within the molecule and the geometry of the molecular framework. For instance, certain compounds have been analyzed to reveal their crystal structure, showing specific spatial arrangements and molecular conformations (Nikonov et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution, acylation, and the formation of heterocyclic structures. These reactions are influenced by the compound’s functional groups, such as acetamide and methoxy groups, which play a crucial role in the reactivity and outcome of the reactions. For example, the introduction of silyl groups through reactions with chlorotrimethylsilane has been documented, showcasing the chemical versatility of these compounds (Nikonov et al., 2016).
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-17-9-7-15(11-18(17)23-2)20-19(21)12-24-16-8-6-13-4-3-5-14(13)10-16/h6-11H,3-5,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUKFAJPNPAKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC3=C(CCC3)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethylbenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5013529.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5013530.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5013532.png)

![N-{2-[(2-furylmethyl)thio]ethyl}methanesulfonamide](/img/structure/B5013539.png)


![N-(4-fluorobenzyl)-3-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5013553.png)

![ethyl 4-{4-[(3-fluorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5013573.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5013580.png)
![2-butyl-5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5013587.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5013610.png)